(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine

Quantitative Bioanalysis LC-MS/MS Stable Isotope Internal Standard

Researchers requiring robust quantitative LC-MS/MS methods face matrix effects and variable recovery that compromise precision. (E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine (CAS 1185245-16-2) is the precise solution. - +11 Da mass shift cleanly separates IS signal from analyte monoisotopic and 13C-isotopologue peaks, eliminating cross-signal interference. - Co-elutes identically with the non-deuterated analyte, providing perfect matrix effect compensation per ICH/EMA bioanalytical validation criteria (±15%). - Supplied as a well-characterized mixture of (E/Z) diastereomers, ready for immediate spike-in use in extraction and metabolic stability workflows.

Molecular Formula C19H27NO
Molecular Weight 296.498
CAS No. 1185245-16-2
Cat. No. B564806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine
CAS1185245-16-2
Molecular FormulaC19H27NO
Molecular Weight296.498
Structural Identifiers
SMILESC1CCC(CC1)C(=CC2=CC=CC=N2)C3CCC(CC3)O
InChIInChI=1S/C19H27NO/c21-18-11-9-16(10-12-18)19(15-6-2-1-3-7-15)14-17-8-4-5-13-20-17/h4-5,8,13-16,18,21H,1-3,6-7,9-12H2/b19-14+/i1D2,2D2,3D2,6D2,7D2,15D
InChIKeyYIGXAELTRGXHLY-PBWQCWANSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1185245-16-2: (E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine Procurement Overview


The compound (E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine (CAS 1185245-16-2) is a stable isotope-labeled vinylpyridine derivative. It features a deuteration pattern of eleven deuterium atoms on one cyclohexyl ring (cyclohexyl-d11), providing a molecular formula of C19H16D11NO and a molecular weight of 296.49 g/mol . It is supplied as a mixture of (E/Z) geometric isomers and diastereomers. This compound serves primarily as a deuterated internal standard (IS) for the quantitative analysis of its non-deuterated analog, (E/Z)-2-[2-cyclohexyl-2-(4-hydroxycyclohexyl)]vinylpyridine (CAS 1159977-22-6), in liquid chromatography-mass spectrometry (LC-MS/MS) workflows. Its utility is rooted in its almost identical physicochemical behavior to the unlabeled analyte, while its distinct mass shift allows for precise differentiation and quantification in complex biological matrices .

Why Generic Substitution Fails for CAS 1185245-16-2 in Quantitative Bioanalysis


The direct substitution of this deuterated compound with its unlabeled analog (CAS 1159977-22-6), a 13C-labeled variant, or a structural analog is analytically unfeasible for quantitative LC-MS/MS. The primary role of (E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine is to correct for variable analyte recovery, ion suppression/enhancement, and matrix effects by perfectly mimicking the target analyte's behavior [1]. An unlabeled analog cannot provide this function as it is indistinguishable from the analyte signal. The specific d11-labeling on the cyclohexyl ring provides a +11 Da mass shift that cleanly separates the IS signal from both the analyte monoisotopic peak and its naturally occurring 13C-isotopologues, minimizing quantitative bias, unlike a d5 or single 13C label which may suffer from cross-signal interference . Furthermore, structural analogs will not perfectly co-elute with the analyte, defeating the purpose of internal standardization for matrix effect compensation.

Quantitative Differential Evidence for Selecting CAS 1185245-16-2 Over Alternatives


Mass Spectrometric Resolution: d11-Induced Mass Shift vs. Unlabeled and d5/d9 Analogs

The d11-cyclohexyl labeling on this compound provides a mass increment of +11.07 Da (11 × 2.0141 Da for 2H minus 11 × 1.0078 Da for 1H) relative to the unlabeled form . For an unlabeled parent ion of m/z 286.2 ([M+H]+), the deuterated analog's corresponding ion will be detected at m/z ~297.3. This contrasts sharply with less extensively labeled alternatives. A hypothetical d5-labeled analog would appear at m/z ~291.3, a region potentially populated by naturally occurring 13C and 2H isotopologues of the unlabeled analyte, which can cause signal overlap at high analyte concentrations. The +11 Da shift ensures the internal standard's selected reaction monitoring (SRM) transition is uniquely resolvable from the analyte's isotopic envelope, a critical requirement for assay linearity and precision [1].

Quantitative Bioanalysis LC-MS/MS Stable Isotope Internal Standard

Structural Specificity for Cyclohexyl Ring Metabolism vs. Non-Specific Labeling

The isotope label is exclusively located on one cyclohexyl ring of the molecule, as confirmed by the IUPAC name: 4-[(E)-2-pyridin-2-yl-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethenyl]cyclohexan-1-ol . This provides a key advantage over non-specifically labeled or randomly deuterated analogs. In metabolic tracing studies, any oxidative metabolism (e.g., hydroxylation) occurring on the unlabeled 4-hydroxycyclohexyl ring can be distinguished from the non-metabolized, deuterium-labeled cyclohexyl ring. If a uniformly 13C-labeled analog or randomly deuterated compound were used, this regioselective tracking of metabolic fate would be impossible, obscuring the identification of the soft spot on the molecule.

Drug Metabolism Metabolite Identification Pharmacokinetics

Product Purity: Verifiable Quality Attribute for Method Validation

The technical specification for this product confirms a purity of >98% . In the context of internal standard procurement for regulated bioanalysis, this quantifiable purity threshold is critical. The presence of >2% of the unlabeled analog (CAS 1159977-22-6) as an impurity would directly contribute to a false positive signal in the analyte channel, compromising the lower limit of quantification (LLOQ). For a comparator internal standard stated to have only >95% purity, the potential for a 5% cross-contribution could be analytically unacceptable without extensive purity verification and correction. This product's specification directly supports adherence to ICH M10 bioanalytical method validation guidelines regarding internal standard purity and signal interference [1].

Analytical Method Validation Quality Control Reference Standard

Multi-Vendor Availability: Procurement Resilience Against Single-Source Risk

A search of authorized suppliers reveals that CAS 1185245-16-2 is available from multiple reputable vendors including Santa Cruz Biotechnology, BOC Sciences, Clearsynth, and Toronto Research Chemicals (TRC) . This multi-source landscape is a crucial differential over a custom-synthesized, single-source comparator. In the event of a backorder, discontinuation, or quality issue with a primary supplier, a secondary source can be qualified, directly mitigating project timeline risk. This is not the case for many deeply niche, single-vendor isotopic labels where a supply interruption can halt a clinical or preclinical study's analytical support for months. The availability in standard catalog sizes (1 mg, 10 mg) from major research chemical suppliers confirms an established market presence rather than a one-off custom synthesis.

Supply Chain Management Research Chemical Procurement Internal Standard Supply

Optimal Application Scenarios for (E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine (CAS 1185245-16-2) Procurement


LC-MS/MS Quantification of the Parent Compound in Plasma or Tissue Homogenate

This is the most direct application. The d11-labeled compound is spiked at a known concentration into biological samples prior to sample preparation (e.g., protein precipitation, liquid-liquid extraction). Its +11 Da mass shift allows the mass spectrometer to monitor the analyte's transition (e.g., m/z 286.2 → product ion) and the internal standard's transition (m/z 297.3 → product ion) in two separate, non-overlapping channels. This corrects for any loss of analyte during extraction and for ion suppression from the complex biological matrix, ensuring the analytical method meets the precision and accuracy criteria (typically ±15%) required by regulatory guidelines .

Regioselective Metabolite Identification in Drug Discovery

When the lead drug candidate contains this vinylpyridine core, incubating the d11-labeled compound in hepatocytes or liver microsomes allows metabolism scientists to track which ring system is being oxidized. Loss of deuterium or mass shifts observed only on the 4-hydroxycyclohexyl ring, while the d11-cyclohexyl signal remains intact, pinpoints the metabolic soft spot without the need for complex NMR studies. This directly guides medicinal chemistry efforts to improve metabolic stability by modifying the correct pharmacophore region .

Internal Standard for Impurity Profiling in Active Pharmaceutical Ingredient (API) Release

In a quality control (QC) setting, the compound can serve as an internal standard for the quantification of the process-related impurity (E/Z)-2-[2-cyclohexyl-2-(4-hydroxycyclohexyl)]vinylpyridine in the final API, if this structural motif is present in the drug substance. Spiking a known amount of this d11 standard into the API solution allows for a single-point calibration approach to rapidly check whether impurity levels are below the ICH Q3A reporting threshold (typically 0.05%), providing a robust and time-efficient QC method over traditional external standard calibration [1].

Mechanistic Probe in Organic Chemistry for Deuterium Kinetic Isotope Effect (KIE) Studies

The fully deuterated cyclohexyl ring makes this compound a specialized tool for physical organic chemists. By comparing reaction rates of the non-deuterated analog (CAS 1159977-22-6) with this d11 analog in catalytic transformations involving the cyclohexyl C-H bonds, a primary kinetic isotope effect (k_H/k_D) can be measured. This reveals whether C-H cleavage on the cyclohexyl ring is a rate-determining step in the reaction mechanism, a line of experimentation that is inaccessible with non-deuterated or partially deuterated substrates .

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